molecular formula C22H16BrClN2O3 B11558325 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol

2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol

Cat. No.: B11558325
M. Wt: 471.7 g/mol
InChI Key: LJUWONOAQHFOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol typically involves a multi-step process. One common method starts with the preparation of the benzoxazole core, which can be synthesized from 2-aminophenol and an appropriate aldehyde under acidic conditions . The resulting benzoxazole intermediate is then subjected to further functionalization to introduce the bromine, chlorine, and dimethylphenol groups.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. Catalysts such as metal catalysts, nanocatalysts, and ionic liquid catalysts can be employed to facilitate the various steps of the synthesis . Solvent-free conditions and recyclable catalysts are often preferred to enhance the sustainability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a quinone derivative, while reduction of the imine group may produce an amine derivative.

Scientific Research Applications

2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The presence of multiple functional groups allows the compound to form hydrogen bonds and other interactions with its targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for scientific research.

Properties

Molecular Formula

C22H16BrClN2O3

Molecular Weight

471.7 g/mol

IUPAC Name

2-[[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]iminomethyl]-6-bromo-4-chloro-3,5-dimethylphenol

InChI

InChI=1S/C22H16BrClN2O3/c1-11-15(21(28)19(23)12(2)20(11)24)10-25-13-7-8-17(27)14(9-13)22-26-16-5-3-4-6-18(16)29-22/h3-10,27-28H,1-2H3

InChI Key

LJUWONOAQHFOEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.